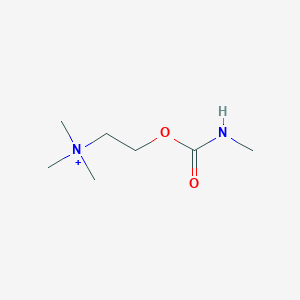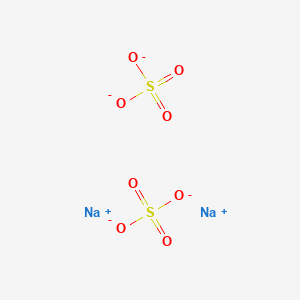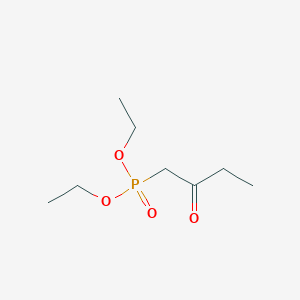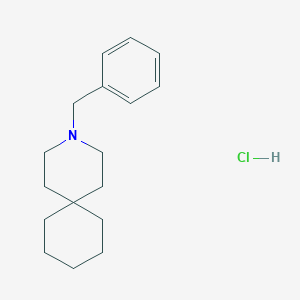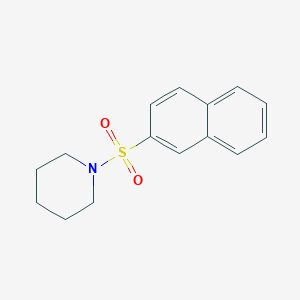
1-(2,5-Dichlorophenyl)piperazine
Descripción general
Descripción
1-(2,5-Dichlorophenyl)piperazine is a chemical compound with the molecular formula C10H12Cl2N2 . It has an average mass of 231.122 Da and a monoisotopic mass of 230.037750 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2,5-Dichlorophenyl)piperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2,5-Dichlorophenyl)piperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring, and a 2,5-dichlorophenyl group attached to one of the nitrogen atoms .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications :
- "1-(2,3-dichlorophenyl)piperazine" is an important pharmaceutical intermediate. Its synthesis involves alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis, with a yield of 48.2% (Quan, 2006).
- Another study describes two synthesis methods for "1-(2,3-dichlorophenyl)piperazine," including reactions with 2,6-dichloro-nitrobenzene and anhydrous piperazine, leading to a higher yield of 53.3% (Li Ning-wei, 2006).
Neuropharmacology and Effects on Brain Receptors :
- "1-(m-Chlorophenyl)piperazine" has been identified as a potent inhibitor of serotonin binding to rat brain receptors, indicating its potential as a serotonin receptor agonist. This compound has been shown to affect serotonin concentration in rat brains and has implications in the study of antidepressants (Fuller, Snoddy, Mason, Owen, 1981).
Crystal Structure Analysis :
- A study focused on the crystal structure of "1-(2,3-dichlorophenyl)piperazine" cation and picrate anion, illustrating its potential in materials science and molecular design (Sathya, Ram, Gomathi, Ramu, Jennifer, Ibrahim, 2021).
Potential Anticancer Applications :
- Research on piperazine-based dithiocarbamates, which include "1-(2,5-Dichlorophenyl)piperazine," has demonstrated their potential as anticancer agents. These compounds exhibit significant antiproliferative activity against lung carcinoma, highlighting their role in cancer treatment (Hafeez et al., 2022).
Anticonvulsant Properties :
- A study on pyrrolidine-2,5-dione derivatives, which include "1-(2,5-Dichlorophenyl)piperazine," found these compounds to exhibit significant anticonvulsant activities. This research provides insights into new potential treatments for epilepsy (Rybka et al., 2017).
Mental Health Research :
- "1-(m-Chlorophenyl)piperazine" has been used to study its effects on rodent behavior, particularly in inducing depressogenic-like behavior. This research aids in understanding the role of serotonergic receptors in depression and the action of antidepressants (Rajkumar, Pandey, Mahesh, Radha, 2009).
Chemical Analysis and Detection :
- A novel method for detecting "1-(3-chlorophenyl)piperazine" in biological samples, such as urine and blood, was developed. This is significant in forensic science for identifying drug abuse (Chang, Hao, Du, Zhou, Hao, 2017).
Interactions with Dopamine and Serotonin Receptors :
- The antipsychotic drug aripiprazole, which has an affinity for "1-(2,3-dichlorophenyl)piperazine," shows partial agonist activity at serotonin receptors. This highlights its potential in treating symptoms of schizophrenia and related disorders (Jordan et al., 2002).
Safety And Hazards
Direcciones Futuras
While specific future directions for 1-(2,5-Dichlorophenyl)piperazine are not mentioned in the search results, recent advances in the synthesis of piperazines suggest potential areas of future research . These include the development of new synthetic methods and the exploration of novel applications for piperazine derivatives .
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHICIIDUQBMMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374214 | |
| Record name | 1-(2,5-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)piperazine | |
CAS RN |
1013-27-0 | |
| Record name | 1-(2,5-Dichlorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




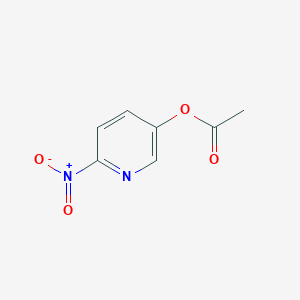
![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)
